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Compound of Interest

Compound Name: Elubiol

Cat. No.: B15601514 Get Quote

For Research Purposes Only

These application notes provide detailed procedures for the synthesis, purification, and

characterization of Elubiol, a dichlorophenyl imidazoldioxolan derivative with notable antifungal

and sebum-inhibiting properties. The protocols are intended for researchers, scientists, and

drug development professionals.

Chemical Properties and Characterization Data
Proper characterization of synthesized Elubiol is crucial for ensuring its identity, purity, and

suitability for research applications. Below is a summary of its key chemical properties and

expected analytical data.
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Property Value

Chemical Name

ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-

(imidazol-1-ylmethyl)-1,3-dioxolan-4-

yl]methoxy]phenyl]piperazine-1-carboxylate[1]

Synonyms Dichlorophenyl imidazoldioxolan[2]

Molecular Formula C₂₇H₃₀Cl₂N₄O₅[1]

Molecular Weight 561.46 g/mol [2]

CAS Number 67914-69-6[2]

Appearance White to off-white solid

Melting Point Type I: 127.6–130°C; Type II: 110.9°C[3]

Solubility Soluble in DMSO (≥15 mg/mL)[2]

Purity (typical) >99.5% by HPLC[3]

Expected ¹H NMR Data

Data to be populated based on experimental

results. Key signals expected for aromatic

protons, dioxolane ring protons, imidazole

protons, piperazine protons, and the ethyl ester

group.

Expected ¹³C NMR Data

Data to be populated based on experimental

results. Signals corresponding to all 27 carbon

atoms in the structure are expected.

Expected Mass Spec Data

[M+H]⁺ at m/z 561.16658 (calculated). The

fragmentation pattern should be analyzed to

confirm the structure.

Synthesis of Elubiol
Two primary synthetic routes for Elubiol are described below.

Synthesis from Ketoconazole
This method involves the hydrolysis of ketoconazole followed by acylation.
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Experimental Protocol:

Step 1: Hydrolysis of Ketoconazole[4]

In a suitable reaction vessel, combine 100 kg of ketoconazole with 110 kg of 10%

hydrochloric acid.[4]

Heat the mixture to 85°C and maintain for 20 hours with stirring.[4]

Cool the reaction mixture to room temperature.

Add 400 L of toluene to the vessel.

Slowly add 96.5 kg of a 50% sodium hydroxide solution to precipitate a crystalline solid.[4]

Isolate the solid by centrifugation.

Wash the solid with 40 kg of water.

Dry the resulting hydrolyzate to yield approximately 92.1 kg. The expected purity by HPLC is

>99.5%.[4]

Step 2: Acylation to form Crude Elubiol[4]

To the 92.1 kg of hydrolyzate in a reaction kettle, add 520 kg of methylene chloride and 36

kg of potassium carbonate.[4]

At room temperature, add 25 kg of ethyl chloroformate dropwise.[4]

Stir the mixture for 3 hours.[4]

Add 300 kg of water and separate the organic layer.[4]

Remove the methylene chloride by distillation under reduced pressure to obtain the crude

Elubiol product.[4]

Synthesis via Nucleophilic Substitution
This route involves the condensation of two key intermediates.
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Experimental Protocol:

The synthesis involves the condensation of cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-

ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonate with [4-(4-hydroxyphenyl)]-1-piperazine

carboxylic acid ethyl ester.[5]

In a 1000 mL reaction flask, combine 45 g of the p-toluenesulfonate derivative, 25 g of the

piperazine derivative, 5.6 g of potassium hydroxide, and 180 g of dimethyl sulfoxide (DMSO).

[5]

Maintain the reaction at 25°C for 20 hours.[5]

After the reaction is complete, add 450 g of cold water to the reaction flask to reduce the

internal temperature to 10°C and precipitate the product.[5]

Filter the crude product.

Wash the filter cake with water until neutral and then dry to obtain approximately 42 g of

crude Elubiol (expected HPLC content of 94%).[5]

Synthesis Workflow Diagram:
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Synthesis Route 1: From Ketoconazole Synthesis Route 2: Nucleophilic Substitution
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Caption: Overview of two synthetic routes to Elubiol.

Purification of Elubiol
Recrystallization is the most common and effective method for purifying crude Elubiol.

Experimental Protocol: Recrystallization using a Water-Ethanol Mixture[4]

Dissolve the crude Elubiol product in a water-ethanol mixed solution (weight ratio 25:75) at

a ratio of crude product to mixed solvent of approximately 1:4 (w/w).[4]

Heat the mixture to 75°C to ensure complete dissolution.[4]

Add activated carbon for decolorization and filter the hot solution to remove the carbon.[4]

Allow the filtrate to cool slowly to induce crystallization.

Once crystallization is complete, collect the crystals by filtration.
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Wash the crystals with a small amount of cold water-ethanol mixture.

Dry the purified Elubiol. This method can yield a product with an HPLC purity of 99.6% and

a total yield of around 90.5%.[4]

Purification Workflow Diagram:
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Caption: Purification of Elubiol by recrystallization.

Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Analysis:
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A general reverse-phase HPLC method can be used to determine the purity of Elubiol.

Parameter Recommended Conditions

Column
C18 reverse-phase column (e.g., 4.6 x 250 mm,

5 µm)

Mobile Phase
A gradient of acetonitrile and water (with 0.1%

formic acid) can be a starting point.

Flow Rate 1.0 mL/min

Detection UV at 230 nm

Injection Volume 10 µL

Column Temperature 30°C

Mechanism of Action and Signaling Pathway
Elubiol functions as a broad-spectrum antifungal agent by inhibiting the biosynthesis of

ergosterol, an essential component of the fungal cell membrane.[4] This disruption leads to

altered membrane fluidity and integrity, ultimately resulting in fungal cell death.

Ergosterol Biosynthesis Pathway and Inhibition by Elubiol:
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Caption: Elubiol inhibits the ergosterol biosynthesis pathway.

Storage and Handling
Storage: Store solid Elubiol at -20°C for long-term stability (up to 3 years).[2] Stock solutions

in DMSO can be stored at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.[2]

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat,

and safety glasses, when handling Elubiol. Work in a well-ventilated area.
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These protocols and notes are intended to serve as a comprehensive guide for the synthesis

and purification of Elubiol for research applications. Researchers should adapt these methods

as needed based on their specific laboratory conditions and available equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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